Cas no 99170-93-1 (2-Methylamino-oxazole)
2-Methylamino-oxazole Chemical and Physical Properties
Names and Identifiers
-
- Methyl-oxazol-2-yl-amine
- N-methyl-1,3-oxazol-2-amine
- N-methyl-2-Oxazolamine
- 2-Methylaminooxazole
- 99170-93-1
- DTXSID60604821
- AKOS006291536
- MFCD08704761
- AM804633
- 2-METHYLAMINO-OXAZOLE
- EN300-219424
- CS-0035780
- OXAZOL-2-YL-METHYLAMINE
- 2-Methylamino-oxazole
-
- MDL: MFCD08704761
- Inchi: 1S/C4H6N2O/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6)
- InChI Key: YWXMEOHQQJWIOZ-UHFFFAOYSA-N
- SMILES: O1C=CN=C1NC
Computed Properties
- Exact Mass: 98.048012819g/mol
- Monoisotopic Mass: 98.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 57.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.1Ų
Experimental Properties
- Density: 1.155
- Boiling Point: 137 ºC
- Flash Point: 37 ºC
- PSA: 41.29000
- LogP: 0.13820
2-Methylamino-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 219528-250mg |
Methyl-oxazol-2-yl-amine |
99170-93-1 | 95% | 250mg |
£307.00 | 2022-03-01 | |
| Fluorochem | 219528-1g |
Methyl-oxazol-2-yl-amine |
99170-93-1 | 95% | 1g |
£768.00 | 2022-03-01 | |
| Fluorochem | 219528-5g |
Methyl-oxazol-2-yl-amine |
99170-93-1 | 95% | 5g |
£2303.00 | 2022-03-01 | |
| Chemenu | CM191261-1g |
Methyl-oxazol-2-yl-amine |
99170-93-1 | 95% | 1g |
$408 | 2021-08-05 | |
| TRC | M878018-10mg |
2-Methylamino-oxazole |
99170-93-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M878018-50mg |
2-Methylamino-oxazole |
99170-93-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M878018-100mg |
2-Methylamino-oxazole |
99170-93-1 | 100mg |
$ 250.00 | 2022-06-03 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41135-0.1g |
2-Methylamino-oxazole |
99170-93-1 | 97% | 0.1g |
960.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41135-0.25g |
2-Methylamino-oxazole |
99170-93-1 | 97% | 0.25g |
1548.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41135-1g |
2-Methylamino-oxazole |
99170-93-1 | 97% | 1g |
3185.00 | 2021-06-01 |
2-Methylamino-oxazole Suppliers
2-Methylamino-oxazole Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-Methylamino-oxazole
Recent Advances in the Study of 2-Methylamino-oxazole (CAS: 99170-93-1) and Its Applications in Chemical Biology and Medicine
The compound 2-Methylamino-oxazole (CAS: 99170-93-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its oxazole ring substituted with a methylamino group, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to 2-Methylamino-oxazole, focusing on its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 2-Methylamino-oxazole is its application in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have identified 2-Methylamino-oxazole as a versatile scaffold for designing potent and selective kinase inhibitors. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Methylamino-oxazole exhibited high affinity for specific kinase targets, with improved pharmacokinetic properties compared to existing inhibitors. These findings highlight the compound's potential as a lead structure for next-generation therapeutics.
In addition to its role in kinase inhibition, 2-Methylamino-oxazole has been investigated for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of 2-Methylamino-oxazole displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These results suggest that 2-Methylamino-oxazole derivatives could serve as a valuable addition to the arsenal of antimicrobial agents, particularly in the face of rising antibiotic resistance.
The synthetic accessibility of 2-Methylamino-oxazole has also been a focus of recent research. A team of chemists at a leading pharmaceutical company developed a novel, high-yield synthesis route for 2-Methylamino-oxazole, as detailed in a 2022 publication in Organic Process Research & Development. This method utilizes readily available starting materials and employs a one-pot reaction sequence, significantly reducing production costs and environmental impact. The improved synthetic protocol is expected to facilitate the large-scale production of 2-Methylamino-oxazole and its derivatives, accelerating their translation into clinical applications.
Despite these promising developments, challenges remain in the optimization of 2-Methylamino-oxazole-based compounds. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through further structural modifications and preclinical studies. Ongoing research efforts are focused on elucidating the structure-activity relationships (SAR) of 2-Methylamino-oxazole derivatives to guide the design of more effective and safer drug candidates. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to play a pivotal role in advancing this field.
In conclusion, 2-Methylamino-oxazole (CAS: 99170-93-1) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Its applications span from kinase inhibition to antimicrobial therapy, supported by recent advancements in synthetic methodologies and biological evaluations. As research continues to uncover the full potential of this compound, it is poised to make significant contributions to the development of innovative therapeutics. Future studies should prioritize the optimization of its pharmacological properties and the exploration of new therapeutic indications, paving the way for its eventual clinical translation.
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